molecular formula C17H24N2O B8374808 3-Benzoyl-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane

3-Benzoyl-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B8374808
M. Wt: 272.4 g/mol
InChI Key: UXOFXTUCXRNLFA-UHFFFAOYSA-N
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Patent
US05084572

Procedure details

A three-necked, 50-mL, round-bottomed flask was equipped with a magnetic stirrer, an ice bath, a standard condenser with a N2 inlet, and two glass stoppers. To a solution of 10% NaOH (8.94 g, 22.3 mmol) was added the amine (31, 1.14 g, 6.77 mmol) in CH2Cl2 (15 mL) in one portion. Dropwise addition of a solution of benzoyl chloride (1.05 g, 7.45 mmol) in CH2Cl2 (5 mL) to the mixture over 15 min under N2 was followed by stirring an additional 2.75 h at RT. After the addition of H2O (30 mL), the organic layer was separated. Additional extracts (CH2Cl2, 3×25 mL) were combined with the initial organic layer, dried (Na2SO4, 1 h), filtered, and concentrated (aspirator followed by vacuum pump, 1 h, RT/0.2 mm Hg) to give an orange oil. Chromatography of the oil was performed over neutral alumina (200 g, 2.1 cm×33 cm) with ethyl acetate as eluant. Fractions (Rf =0.70) were combined and concentrated (rotary evaporator then vacuum pump, overnight, RT/0.2 mm Hg) to yield 1.52 g (82.4%) of the amide (32) as an oil which was used without further purification. IR (film) cm-1 3085, 3065, 3035 (Ar C--H), 2970, 2925, 2865, 2805, 2780, 2750 (C--H), 1635 (C=O), 730, 710 (C--H out of plane, mono); 1H NMR (DCCl3) δ0.96 (d, 3 H, CH3, J=6.4 Hz), 1.07 (d, 3 H, CH3, J=6.6 Hz), 1.65-1.78, [m, 3 H, H(5) and H(9)], 1.97 [bs, 1 H, H(1)], 2.41 [d, 1 H, H(4)ax, J=10.3 Hz], 2.50 [d, 1 H, H(6)ax , J=11.0 Hz], 2.62 [m, 1 H, CH(CH3)2, J=6.5 Hz], 2.72 [d, 1 H, H(6)eq, J=10.6 Hz], 3.04-3.07 [m, 2 H, H(2)ax and H(4)eq ], 3.30 [d, 1 H, H(8)ax, J=13.2 Hz], 3.74 [d, 1 H, H(8)eq, J=12.8 Hz], 4.77 [d, 1 H, H(2)eq, J=13.9 Hz], 7.28-7.41 (m, 5 H, Ar--H); 13C NMR (DCCl3) ppm 16.30 (CH3), 19.33 (CH3), 29.06 [C(1)], 29.76 [C(5)], 32.29 [C(9)], 46.55 [C(2)], 52.19 [C(4)], 52.62 [C(8)], 54.34 [CH(CH3)2 ], 54.75 [C(6)], 126.75, 128.24, 128.67, 137.75 (Ar--C), 170.09 (C=O).
Name
Quantity
8.94 g
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
82.4%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]([N:6]1[CH2:13][CH:12]2[CH2:14][CH:8]([CH2:9][NH:10][CH2:11]2)[CH2:7]1)([CH3:5])[CH3:4].[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O>C(Cl)Cl.C(OCC)(=O)C>[C:15]([N:10]1[CH2:11][CH:12]2[CH2:14][CH:8]([CH2:7][N:6]([CH:3]([CH3:5])[CH3:4])[CH2:13]2)[CH2:9]1)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.94 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.14 g
Type
reactant
Smiles
C(C)(C)N1CC2CNCC(C1)C2
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring an additional 2.75 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked, 50-mL, round-bottomed flask was equipped with a magnetic stirrer, an ice bath, a standard condenser with a N2 inlet
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4, 1 h)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (aspirator followed by vacuum pump, 1 h, RT/0.2 mm Hg)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (
CUSTOM
Type
CUSTOM
Details
rotary evaporator

Outcomes

Product
Details
Reaction Time
2.75 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CC2CN(CC(C1)C2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 82.4%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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